

# Application Note: Asymmetric Synthesis of Chiral 3-Azabicyclo[3.1.0]hexane Analogs

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## Compound of Interest

**Compound Name:** EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE

**CAS No.:** 134575-12-5

**Cat. No.:** B150959

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## Executive Summary

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged pharmacophore in medicinal chemistry, serving as a conformationally restricted surrogate for proline and piperidine.<sup>[1]</sup> It is a core structural motif in bioactive compounds such as the antibiotic Trovafloxacin, the analgesic Bicifadine, and various HCV protease inhibitors (e.g., Boceprevir analogs).

The rigid bicyclic structure fixes the orientation of the nitrogen lone pair and attached substituents, improving receptor selectivity (e.g., NMDA, dopamine transporters). However, the utility of this scaffold relies heavily on the ability to synthesize specific enantiomers, as biological activity is often stereospecific.

This Application Note details two field-proven protocols for the asymmetric construction of the 3-azabicyclo[3.1.0]hexane core:

- Intermolecular Cu-Catalyzed Cyclopropanation: The "workhorse" method for generating bridgehead-functionalized esters.

- Intramolecular Kulinkovich-de Meijere Reaction: A powerful titanium-mediated approach for fusing cyclopropanes to lactams/amides.

## Strategic Analysis of Synthetic Routes

When selecting a route, the substitution pattern of the target analog dictates the methodology.

Feature	Method A: Cu-Catalyzed Diazo Insertion	Method B: Kulinkovich-de Meijere
Primary Bond Formation	Intermolecular [2+1] Cycloaddition	Intramolecular 1,2-Dicarbonyl Cyclization
Starting Material	N-Protected-3-pyrroline (e.g., N-Boc)	N-Alkenyl Amides / Lactams
Key Reagents	Ethyl Diazoacetate (EDA), Cu(I)/Box Ligand	Ti(OiPr) <sub>4</sub> , Grignard Reagent
Stereocontrol Source	Chiral Ligand (Bisoxazoline)	Substrate Control (Chiral Auxiliary on N)
Primary Product	3-Azabicyclo[3.1.0]hexane-6-carboxylate	1-Substituted-3-azabicyclo[3.1.0]hexane
Scalability	High (Kg scale feasible with flow chem)	Moderate (Stoichiometric Ti often required)
Atom Economy	High (N <sub>2</sub> is the only byproduct)	Low (Sacrificial Grignard required)

## Protocol A: Asymmetric Intermolecular Cyclopropanation

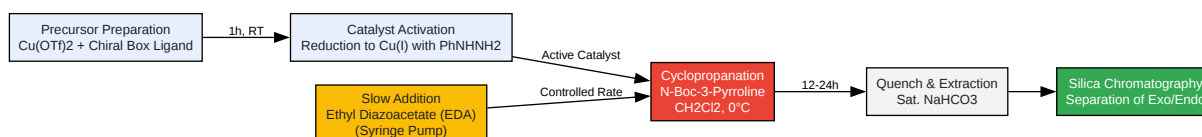
Target: Ethyl (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate.

### Principle

This protocol utilizes a Copper(I)-Bisoxazoline (Cu-Box) complex to catalyze the decomposition of ethyl diazoacetate (EDA) into a metal-carbene species. This electrophilic carbene adds

across the double bond of N-Boc-3-pyrroline. The bulky chiral ligand blocks one face of the alkene, inducing enantioselectivity.

## Reaction Scheme & Workflow



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Figure 1: Workflow for the Cu-Box catalyzed asymmetric cyclopropanation.

## Detailed Methodology

Reagents:

- Substrate: N-Boc-3-pyrroline (1.0 equiv).
- Carbene Source: Ethyl diazoacetate (EDA) (1.2 equiv) - Caution: Potentially explosive.
- Catalyst Precursor:  $\text{Cu}(\text{OTf})_2$  (1.0 mol%).
- Ligand: (S,S)-tert-Butyl-Bisoxazoline ((S,S)-tBu-Box) (1.1 mol%).
- Reductant: Phenylhydrazine (1.0 mol%) (Used to generate Cu(I) in situ).
- Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol:

- Catalyst Formation: In a flame-dried Schlenk flask under Nitrogen, combine  $\text{Cu}(\text{OTf})_2$  (10.8 mg, 0.03 mmol) and (S,S)-tBu-Box (9.8 mg, 0.033 mmol). Add anhydrous DCM (5 mL) and stir for 1 hour at room temperature to form the blue Cu(II)-complex.

- Reduction: Add phenylhydrazine (3  $\mu$ L, 0.03 mmol). The solution will change color (often to pale yellow or colorless), indicating reduction to the active Cu(I) species.
- Substrate Addition: Add N-Boc-3-pyrroline (507 mg, 3.0 mmol) to the catalyst solution. Cool the mixture to 0°C.
- Controlled Addition (Critical Step): Dissolve Ethyl Diazoacetate (EDA) (410 mg, 3.6 mmol) in DCM (5 mL). Using a syringe pump, add this solution to the reaction flask over 4–6 hours.
  - Why: Slow addition keeps the concentration of free carbene low, preventing dimerization of EDA (forming diethyl fumarate/maleate) and favoring the reaction with the alkene.
- Completion: Stir for an additional 8 hours at 0°C or allow to warm to RT overnight. Monitor by TLC (Hexane/EtOAc 4:1).
- Workup: Quench with saturated aqueous NaHCO<sub>3</sub>. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO<sub>4</sub>, and concentrate.<sup>[1][2]</sup>
- Purification: Flash chromatography on silica gel.
  - Note: The reaction typically yields a mixture of diastereomers (exo vs endo). The exo-isomer (ester anti to the bridgehead hydrogens) is usually the major product with this catalyst system.

#### Expected Results:

- Yield: 75–85%
- Diastereomeric Ratio (dr): >90:10 (exo:endo)
- Enantiomeric Excess (ee): >95% (for the major isomer)

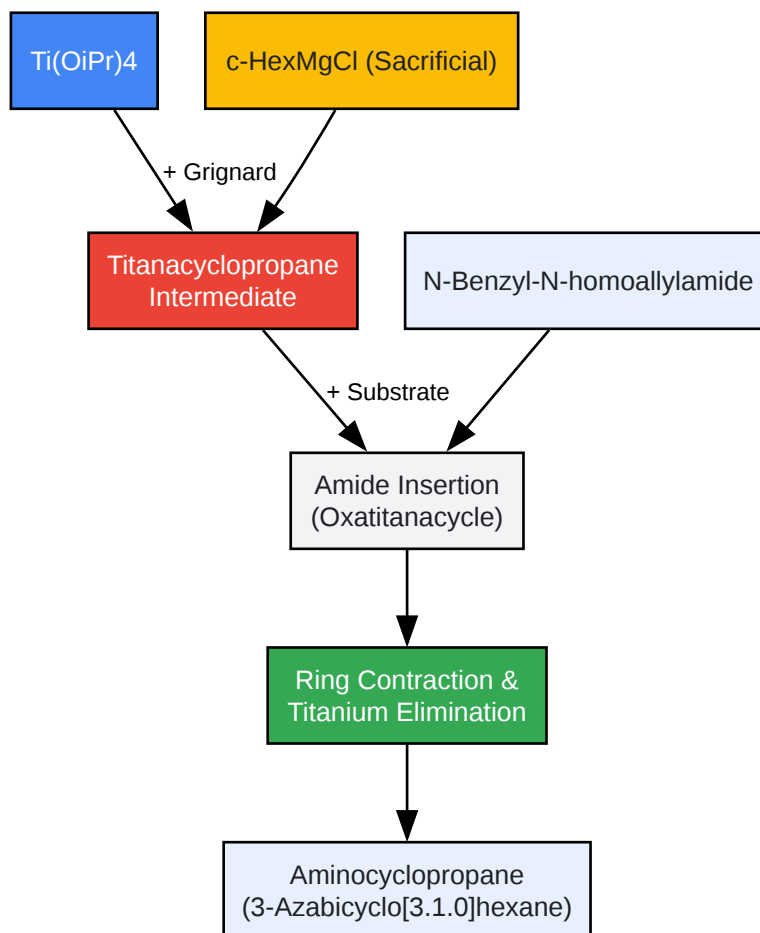
## Protocol B: Intramolecular Kulinkovich-de Meijere Reaction

Target: 1-Benzyl-3-azabicyclo[3.1.0]hexane (Bridgehead alkylation).

## Principle

This reaction transforms an N,N-dialkyl amide carrying a pendant alkene into a cyclopropylamine. It proceeds via a low-valent titanacyclopropane intermediate (generated from Grignard exchange) which acts as a 1,2-dicarbocation equivalent.

## Mechanistic Pathway



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Figure 2: Mechanistic cycle of the Kulinkovich-de Meijere reaction.

## Detailed Methodology

Reagents:

- Substrate: N-Benzyl-N-(3-butenyl)formamide (or acetamide for 1-methyl analogs).

- Titanium Source:  $\text{Ti}(\text{OiPr})_4$  (1.0 equiv).<sup>[2]</sup>
- Grignard: Cyclohexylmagnesium chloride (2.0 M in ether) (3.0 equiv).
  - Note: Cyclohexyl Grignard is used as a "sacrificial" reagent because the resulting cyclohexene is not volatile and does not compete effectively with the intramolecular alkene for the titanium.
- Solvent: THF/Ether.

#### Step-by-Step Protocol:

- Setup: To a solution of the unsaturated amide (1.0 mmol) and  $\text{Ti}(\text{OiPr})_4$  (1.0 mmol) in dry THF (10 mL) at RT under Argon.
- Grignard Addition: Add the solution of c-HexMgCl (3.0 mmol) dropwise via syringe pump over 1 hour.
  - Observation: The solution will turn from colorless to yellow, then dark brown/black (characteristic of low-valent Ti species).
- Reaction: Stir the mixture for an additional 30 minutes after addition is complete.
- Quench: Carefully add water (1 mL) to quench the reaction (exothermic). A thick precipitate of Titanium salts will form.
- Workup: Dilute with ether, dry with  $\text{Na}_2\text{SO}_4$ , and filter through a pad of Celite to remove titanium residues.
- Purification: The amine product is often basic. Purify via acid-base extraction or chromatography on amine-functionalized silica (or silica with 1%  $\text{Et}_3\text{N}$ ).

#### Expected Results:

- Yield: 60–75%
- Stereochemistry: The relative stereochemistry is usually cis-fused. If the starting amide has a chiral auxiliary on the Nitrogen (e.g., phenylethyl), diastereoselectivity can be achieved.

## Quality Control & Validation

### Enantiomeric Excess Determination

For Protocol A (Ester product):

- Method: Chiral HPLC.
- Column: Chiralcel OD-H or AD-H.
- Mobile Phase: Hexane/Isopropanol (95:5).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 210 nm (carbonyl absorption).
- Validation: Compare against a racemic standard prepared using  $\text{Cu}(\text{acac})_2$  catalyst.

### NMR Characterization (Critical Signals)

- Bridgehead Protons (H1/H5): In 3-azabicyclo[3.1.0]hexane, these appear as multiplets around 1.4–1.6 ppm.
- Diagnostic: The coupling constant between H1/H5 and the cyclopropane methylene protons (H6) helps distinguish exo vs endo.
  - Exo: Small  
coupling (< 2 Hz) due to trans-relationship.
  - Endo: Larger  
coupling (5–8 Hz).

### References

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